Cas no 2172541-23-8 (4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde)

4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde
- 2172541-23-8
- EN300-1622886
- 4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde
-
- インチ: 1S/C10H16O3/c11-7-10(3-5-13-6-4-10)8-1-2-9(8)12/h7-9,12H,1-6H2
- InChIKey: AZUXNFDENCXNFU-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1C1(C=O)CCOCC1
計算された属性
- せいみつぶんしりょう: 184.109944368g/mol
- どういたいしつりょう: 184.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0
4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622886-1.0g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 1.0g |
$1701.0 | 2023-07-10 | ||
Enamine | EN300-1622886-0.25g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 0.25g |
$1564.0 | 2023-07-10 | ||
Enamine | EN300-1622886-2.5g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 2.5g |
$3332.0 | 2023-07-10 | ||
Enamine | EN300-1622886-5.0g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 5.0g |
$4930.0 | 2023-07-10 | ||
Enamine | EN300-1622886-50mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 50mg |
$1188.0 | 2023-09-22 | ||
Enamine | EN300-1622886-2500mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 2500mg |
$2771.0 | 2023-09-22 | ||
Enamine | EN300-1622886-500mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 500mg |
$1357.0 | 2023-09-22 | ||
Enamine | EN300-1622886-10000mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 10000mg |
$6082.0 | 2023-09-22 | ||
Enamine | EN300-1622886-1000mg |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 1000mg |
$1414.0 | 2023-09-22 | ||
Enamine | EN300-1622886-0.5g |
4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde |
2172541-23-8 | 0.5g |
$1632.0 | 2023-07-10 |
4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde 関連文献
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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3. Book reviews
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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8. Book reviews
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
4-(2-Hydroxycyclobutyl)oxane-4-carbaldehydeに関する追加情報
Introduction to 4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde (CAS No. 2172541-23-8)
4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2172541-23-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This oxime derivative features a unique structural framework comprising a cyclobutyl group linked to an oxane ring, terminated with an aldehyde functionality. The presence of both hydroxyl and aldehyde groups makes it a versatile intermediate, particularly in the synthesis of biologically active molecules.
The compound’s structure is of particular interest due to its potential applications in drug discovery and medicinal chemistry. The cyclobutyl moiety introduces rigidity, which can influence the conformational dynamics of molecules derived from it, while the oxane ring provides additional stability. The aldehyde group serves as a reactive site for further functionalization, enabling the construction of more complex scaffolds. These attributes make 4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde a valuable building block in the development of novel therapeutic agents.
Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, allowing for more efficient and scalable production. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to optimize its synthesis. These innovations have not only improved yield but also reduced costs, making it more feasible for industrial applications.
In the context of pharmaceutical research, 4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde has been explored for its potential in generating novel pharmacophores. Its structural motifs are reminiscent of natural products and have shown promise in preliminary screenings for enzyme inhibition and receptor binding. For instance, derivatives of this compound have been investigated for their interactions with metalloproteinases and other enzymes implicated in various diseases.
The hydroxyl group in 4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde offers opportunities for further derivatization, including etherification or esterification, which can modulate solubility and metabolic stability. This flexibility is crucial in medicinal chemistry, where optimizing pharmacokinetic properties is often essential for drug efficacy. Additionally, the aldehyde functionality can undergo condensation reactions with amino acids or other nucleophiles to form Schiff bases or imines, expanding its utility in peptidomimetic chemistry.
Recent studies have highlighted the role of oxime derivatives in medicinal chemistry, particularly their ability to form stable coordination complexes with metal ions. This property has been exploited in the development of metallodrugs and metal-based therapeutics. 4-(2-Hydroxycyclobutyl)oxane-4-carbaldehyde could potentially serve as a precursor for such compounds, offering a scaffold that can be tailored to interact with specific metal ions while maintaining biological activity.
The compound’s compatibility with modern computational chemistry tools has also facilitated its use in virtual screening campaigns. Molecular modeling studies have predicted its binding affinity to various targets, providing insights into its potential biological roles. These computational approaches complement experimental efforts, allowing researchers to prioritize candidates for further validation.
From an industrial perspective, the demand for high-quality intermediates like 4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde continues to grow as pharmaceutical companies seek innovative solutions for drug development. Manufacturers specializing in fine chemicals have invested in advanced purification techniques to ensure product consistency and purity. This commitment to quality ensures that researchers can rely on these intermediates for their synthetic needs without compromising on performance.
The future prospects of 4-(2-hydroxycyclobutyl)oxane-4-carbaldehyde are promising, with ongoing research exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are likely to drive further innovation, leading to novel derivatives with enhanced therapeutic potential. As our understanding of molecular interactions deepens, this compound will continue to play a pivotal role in shaping the next generation of pharmaceuticals.
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